

Chanoclavine: A Technical Guide to its Natural Sources, Occurrence, and Analysis

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Compound of Interest

Compound Name: *Chanoclavine*

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Abstract

Chanoclavine, a tricyclic ergot alkaloid, serves as a crucial intermediate in the biosynthesis of more complex ergot alkaloids, a class of compounds with significant pharmacological applications.^{[1][2]} Its natural occurrence is predominantly in filamentous fungi, particularly within the genera *Claviceps*, *Aspergillus*, *Penicillium*, and the endophytic fungi *Epichloë*.^{[3][4]} This document provides a comprehensive overview of the natural sources of **chanoclavine**, quantitative data on its occurrence, detailed experimental protocols for its extraction, isolation, and quantification, and a visualization of its biosynthetic pathway. This guide is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, mycology, and drug development.

Natural Sources and Occurrence of Chanoclavine

Chanoclavine is a secondary metabolite produced by a variety of fungi. Its presence is well-documented in the following genera:

- **Claviceps:** This genus, particularly species like *Claviceps purpurea*, is the most well-known producer of ergot alkaloids.^{[3][5]} **Chanoclavine** is an early intermediate in the complex biosynthetic pathways leading to medicinally important compounds like lysergic acid.^[5]

- **Aspergillus:** Several *Aspergillus* species, including *Aspergillus fumigatus* and *Aspergillus japonicus*, are known to produce **chanoclavine** and other clavine alkaloids.^{[6][7]} In these species, **chanoclavine** is a key precursor to other pathway end-products.
- **Penicillium:** Fungi of the genus *Penicillium*, such as *Penicillium roqueforti*, also synthesize **chanoclavine** as part of their secondary metabolism.^{[8][9]}
- **Epichloë:** These endophytic fungi, which form symbiotic relationships with grasses, can produce a range of ergot alkaloids, including **chanoclavine**.^{[3][10]} The production of these alkaloids is thought to play a role in protecting the host plant from herbivores.^[3]

Quantitative Occurrence of Chanoclavine

The concentration of **chanoclavine** in its natural fungal sources can vary significantly depending on the species, strain, and culture conditions. While comprehensive data from wild-type strains is often not the focus of recent research, studies involving engineered fungal strains provide insight into the productive capacity of these organisms.

Fungal Species/Strain	Culture Conditions/Genetic Modification	Chanoclavine Yield	Reference
Aspergillus nidulans (engineered)	Fungal-Yeast-Shuttle-Vector protocol for pathway refactoring	up to 241 mg/L	[2][11][12]
Saccharomyces cerevisiae (engineered)	Expression of Aspergillus japonicus pathway genes	1.2 mg/L	[13]
Aspergillus japonicus (engineered in yeast)	Expression of DmaW_Aj2, EasF_Af, and EasC_Aj with wt EasE_Aj	0.75 mg/L	[6]
Hybrid Sbio-Csyn System (engineered E. coli)	Whole-cell catalysis from a precursor	> 3 g/L	[2][12]
Claviceps purpurea var. agropyri	Culture on white rice medium (150 g)	Total of chanoclavine, agroclavine, and elymoclavine: 2220.5 ± 564.1 µg	[14]
Penicillium roqueforti	Disruption of PrlaeA gene	Reduced production (from ~333 µg/g to 2.5-23.6 µg/g of roquefortine C, a downstream product)	[15]
Ipomoea muricata (plant)	Not specified	LOD: 0.039 µg/mL, LOQ: 0.118 µg/mL in plant material	[16]

Note: Much of the recent quantitative data comes from genetically modified organisms designed for the overproduction of **chanoclavine**, highlighting its importance as a biosynthetic intermediate.

Experimental Protocols

Extraction and Isolation of Chanoclavine from Fungal Cultures

The following protocol is a generalized procedure for the extraction and isolation of **chanoclavine** from fungal cultures, based on common methods for ergot alkaloid purification.

- Fermentation and Harvest: Cultivate the **chanoclavine**-producing fungal strain in a suitable liquid medium (e.g., M102 medium for *Claviceps purpurea*) or on a solid substrate like rice. [4][14] After an appropriate incubation period (e.g., 28 days), harvest the fungal biomass and culture medium.[4]
- Initial Extraction:
 - For liquid cultures, adjust the pH of the culture broth to be alkaline (pH 8-9.5) with a suitable base (e.g., sodium bicarbonate or ammonia solution).[5][17]
 - Extract the alkaloids from the alkalized broth using a water-immiscible organic solvent such as chloroform or ethyl acetate.[4][18] Perform the extraction multiple times to ensure a high yield.
 - For solid cultures, mix the culture material with an alkaline solution and then extract with an organic solvent.[4]
- Acidic Wash: Combine the organic extracts and wash with a dilute aqueous acid solution (e.g., 1% tartaric acid). This step transfers the basic alkaloids into the aqueous phase, leaving behind neutral and acidic impurities in the organic phase.[5]
- Back Extraction: Re-alkalinize the aqueous phase to pH 8-9.5 and extract the alkaloids back into an organic solvent like chloroform or ethyl acetate.[18]
- Concentration and Purification:
 - Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent under reduced pressure to obtain a crude alkaloid mixture.

- Further purify the crude extract using chromatographic techniques. Column chromatography on silica gel or alumina is a common method.
- High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is used for the final purification and quantification of **chanoclavine**.[\[19\]](#)[\[20\]](#)

Quantification of Chanoclavine using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of **chanoclavine**.

- Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm) and a Photodiode Array (PDA) or fluorescence detector is typically used.[\[12\]](#)
- Mobile Phase: A gradient elution is often employed. A common mobile phase consists of a mixture of acetonitrile and water, both containing a small amount of a modifier like formic acid (e.g., 0.1%) to improve peak shape.[\[12\]](#)[\[19\]](#) An example gradient is a linear gradient from 10% to 100% acetonitrile in water over 10 minutes.[\[12\]](#)
- Detection: **Chanoclavine** can be detected by its UV absorbance, typically around 280-296 nm.[\[19\]](#)[\[20\]](#) For higher sensitivity and selectivity, fluorescence detection can be used (e.g., excitation at 330 nm and emission at 415 nm for ergot alkaloids).[\[21\]](#)
- Quantification: A standard curve is generated by injecting known concentrations of a pure **chanoclavine** standard. The concentration of **chanoclavine** in unknown samples is then determined by comparing their peak areas to the standard curve.[\[16\]](#) The limit of detection (LOD) and limit of quantification (LOQ) for **chanoclavine** have been reported to be as low as 0.039 µg/mL and 0.118 µg/mL, respectively.[\[16\]](#)

Enzymatic Assay for Chanoclavine-I Dehydrogenase (EasD/FgaDH)

This enzyme catalyzes the oxidation of **chanoclavine**-I to **chanoclavine**-I aldehyde.

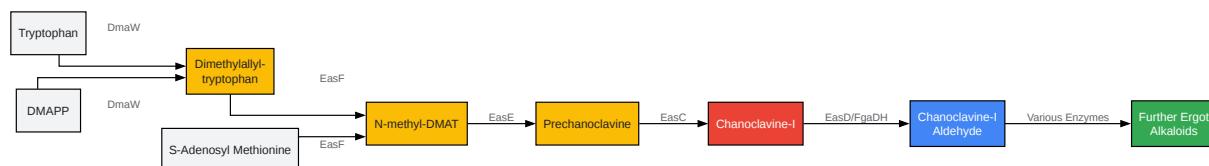
- Enzyme Preparation: Overexpress the gene encoding EasD (or its homolog FgaDH) in a suitable host like *E. coli* and purify the recombinant protein using affinity chromatography

(e.g., His-tag purification).[22]

- Reaction Mixture: Prepare a reaction mixture containing:
 - Phosphate buffer (pH 7.0)
 - **Chanoclavine-I** (substrate, e.g., 1 mM)
 - NAD⁺ (cofactor, e.g., 5 mM)
 - Purified EasD/FgaDH enzyme (e.g., 0.5 mM)[19][20]
- Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30-37 °C) for a defined period (e.g., 20 minutes to 4 hours).[19][20]
- Reaction Quenching and Analysis: Stop the reaction by adding a solvent like methanol.[19] Analyze the reaction products by HPLC to detect the formation of **chanoclavine-I** aldehyde and the depletion of **chanoclavine-I**.[20]

Visualizations

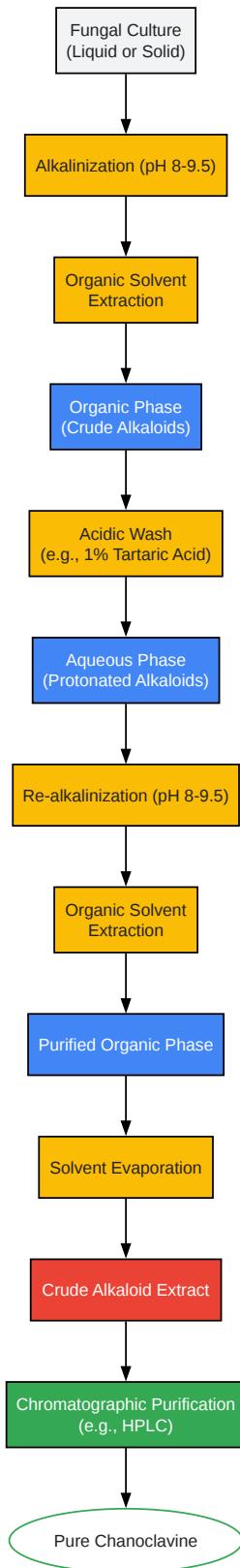
Biosynthetic Pathway of Chanoclavine



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Caption: Biosynthetic pathway of **chanoclavine** and its conversion to downstream ergot alkaloids.

Experimental Workflow for Chanoclavine Extraction and Isolation



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Caption: General experimental workflow for the extraction and isolation of **chanoclavine**.

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